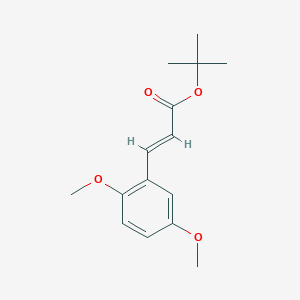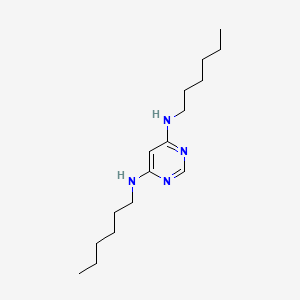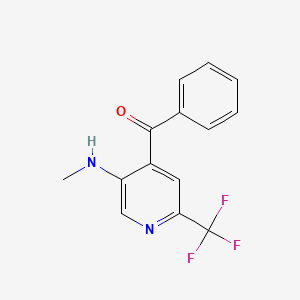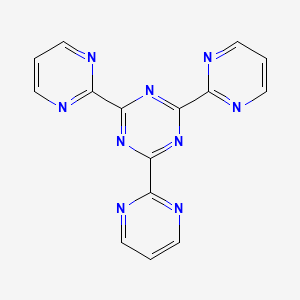
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method includes the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of commercially available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique structural properties make it suitable for use in materials science, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: A six-membered heterocycle with two nitrogen atoms, commonly found in DNA and RNA.
Triazine: A six-membered ring with three nitrogen atoms, used in various industrial applications.
Pyridazine: Another six-membered heterocycle with two adjacent nitrogen atoms.
Comparison: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is unique due to its combination of a triazine core with three pyrimidine rings, providing a higher degree of nitrogen content and potential for diverse chemical reactivity. This structural uniqueness contributes to its broad range of applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C15H9N9 |
|---|---|
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
2,4,6-tri(pyrimidin-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H9N9/c1-4-16-10(17-5-1)13-22-14(11-18-6-2-7-19-11)24-15(23-13)12-20-8-3-9-21-12/h1-9H |
InChI-Schlüssel |
SVWARHUCRKXDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NC(=NC(=N2)C3=NC=CC=N3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
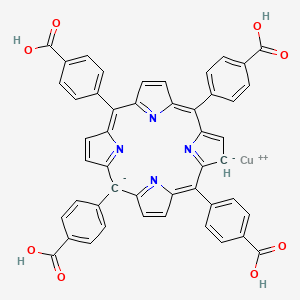
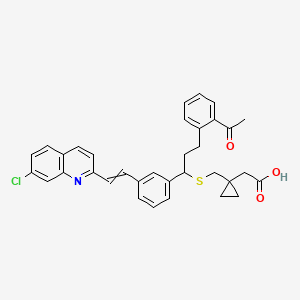


![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
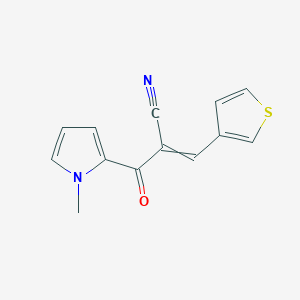
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)

